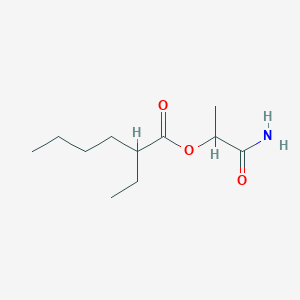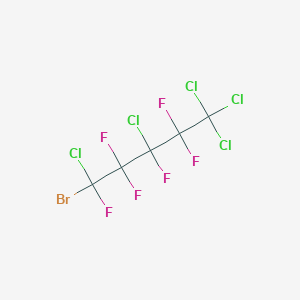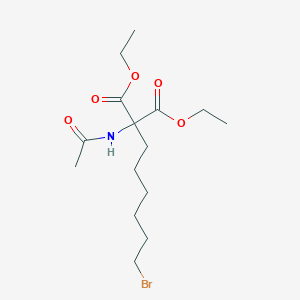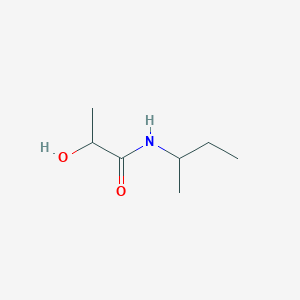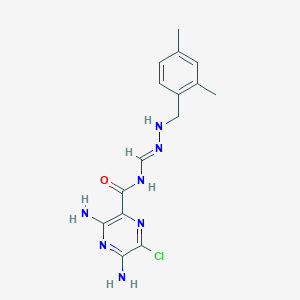
Acetic acid, selenodi-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, selenodi-, typically involves the reaction of selenium dioxide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{SeO}_2 + 2 \text{CH}_3\text{CO}_2\text{O} \rightarrow \text{CH}_3\text{COSeCOCH}_3 + \text{CO}_2 ]
In this reaction, selenium dioxide reacts with acetic anhydride to form selenodiacetic acid and carbon dioxide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of acetic acid, selenodi-, involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Acetic acid, selenodi-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium atoms, which impart unique reactivity to the compound.
Common Reagents and Conditions
Oxidation: Acetic acid, selenodi-, can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of selenium dioxide and acetic acid.
Reduction: Reduction of acetic acid, selenodi-, can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction process leads to the formation of selenoacetaldehyde and other selenium-containing intermediates.
Substitution: Substitution reactions involving acetic acid, selenodi-, often occur at the selenium atoms. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed
The major products formed from the reactions of acetic acid, selenodi-, depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield selenium dioxide and acetic acid, while reduction reactions produce selenoacetaldehyde and related compounds.
科学研究应用
Acetic acid, selenodi-, has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:
Chemistry: In organic synthesis, acetic acid, selenodi-, is used as a reagent for the introduction of selenium atoms into organic molecules. It serves as a precursor for the synthesis of various selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties. Selenium is known to play a crucial role in biological systems, and acetic acid, selenodi-, provides a means to explore selenium’s effects in biological contexts.
Medicine: Research is ongoing to investigate the potential therapeutic applications of acetic acid, selenodi-. Its selenium content makes it a candidate for the development of novel drugs and treatments for diseases related to selenium deficiency or oxidative stress.
Industry: In industrial applications, acetic acid, selenodi-, is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of acetic acid, selenodi-, involves its interaction with molecular targets and pathways influenced by selenium. Selenium atoms in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known that selenium can modulate antioxidant defenses, enzyme activities, and gene expression.
相似化合物的比较
Similar Compounds
Selenodiglutathione: A selenium-containing compound formed by the reaction of glutathione with selenium dioxide.
Selenodicysteine: A selenium analog of cysteine, where selenium replaces the sulfur atom.
Selenodi-2-mercaptoethanol: A selenium-containing compound formed by the reaction of 2-mercaptoethanol with selenium dioxide.
Uniqueness
Acetic acid, selenodi-, is unique due to its specific structure and reactivity The presence of selenium atoms in place of oxygen atoms in the carboxyl groups imparts distinct chemical properties, making it different from other selenium-containing compounds
属性
CAS 编号 |
6228-62-2 |
|---|---|
分子式 |
C4H6O4Se |
分子量 |
197.06 g/mol |
IUPAC 名称 |
2-(carboxymethylselanyl)acetic acid |
InChI |
InChI=1S/C4H6O4Se/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
AXGZQGKVFWKBSF-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)[Se]CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



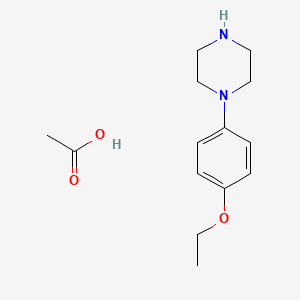
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
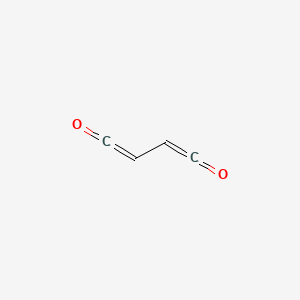
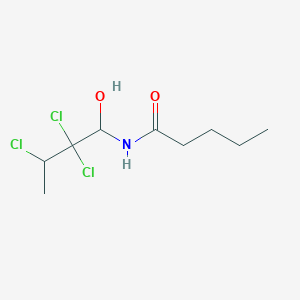

![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
